molecular formula C14H12F3NO2 B10900187 2-({[3-(Trifluoromethyl)phenyl]amino}methylidene)cyclohexane-1,3-dione

2-({[3-(Trifluoromethyl)phenyl]amino}methylidene)cyclohexane-1,3-dione

Katalognummer: B10900187
Molekulargewicht: 283.24 g/mol
InChI-Schlüssel: CZOVGLXIEJLQCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[3-(TRIFLUOROMETHYL)ANILINO]METHYLENE}-1,3-CYCLOHEXANEDIONE is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further linked to a methylene bridge and a cyclohexanedione ring. The trifluoromethyl group imparts significant chemical stability and lipophilicity, making this compound valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(TRIFLUOROMETHYL)ANILINO]METHYLENE}-1,3-CYCLOHEXANEDIONE typically involves the reaction of 3-(trifluoromethyl)aniline with a suitable cyclohexanedione derivative. One common method includes the condensation reaction between 3-(trifluoromethyl)aniline and 1,3-cyclohexanedione in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-{[3-(TRIFLUOROMETHYL)ANILINO]METHYLENE}-1,3-CYCLOHEXANEDIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-{[3-(TRIFLUOROMETHYL)ANILINO]METHYLENE}-1,3-CYCLOHEXANEDIONE has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-{[3-(TRIFLUOROMETHYL)ANILINO]METHYLENE}-1,3-CYCLOHEXANEDIONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-{[3-(TRIFLUOROMETHYL)ANILINO]METHYLENE}-1,3-CYCLOHEXANEDIONE stands out due to its unique combination of a trifluoromethyl group and a cyclohexanedione ring. This structure imparts distinct chemical stability, lipophilicity, and reactivity, making it valuable in various scientific and industrial applications.

Eigenschaften

Molekularformel

C14H12F3NO2

Molekulargewicht

283.24 g/mol

IUPAC-Name

3-hydroxy-2-[[3-(trifluoromethyl)phenyl]iminomethyl]cyclohex-2-en-1-one

InChI

InChI=1S/C14H12F3NO2/c15-14(16,17)9-3-1-4-10(7-9)18-8-11-12(19)5-2-6-13(11)20/h1,3-4,7-8,19H,2,5-6H2

InChI-Schlüssel

CZOVGLXIEJLQCK-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=C(C(=O)C1)C=NC2=CC=CC(=C2)C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.